Home > Products > Screening Compounds P73892 > (R)-JNJ-31020028
(R)-JNJ-31020028 - 1094873-17-2

(R)-JNJ-31020028

Catalog Number: EVT-3217942
CAS Number: 1094873-17-2
Molecular Formula: C34H36FN5O2
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-JNJ-31020028 involves several steps, beginning from commercially available starting materials. Initial synthesis routes were derived from (S)-(+)-mandelic acid, leading to the construction of the core structure through various chemical transformations.

Key Synthesis Steps:

  1. Formation of the Core Structure: The synthesis typically starts with the preparation of an intermediate that features a piperazine ring, which is then modified to introduce functional groups necessary for Y2 receptor binding.
  2. Methylation: A crucial step involves the N-methylation of the precursor compound using iodomethane in the presence of sodium hydride as a base. This reaction has been optimized for yield and purity, achieving approximately 42% isolated yield under specific conditions (DMF at room temperature) .
  3. Continuous Flow Methodology: Recent advancements include utilizing continuous flow techniques, which significantly enhance yields (up to 92%) compared to traditional batch methods .
  4. Purification: The final product is purified using flash chromatography, ensuring high purity suitable for biological testing.
Molecular Structure Analysis

The molecular structure of (R)-JNJ-31020028 can be described by its complex arrangement that includes several functional groups contributing to its pharmacological activity:

The crystal structure of the Y2 receptor bound to (R)-JNJ-31020028 has been resolved at a resolution of 2.8 Å, providing insights into how this ligand interacts with the receptor at an atomic level . Key interactions involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in helices V and VI of the receptor.

Chemical Reactions Analysis

(R)-JNJ-31020028 undergoes various chemical reactions primarily related to its interaction with biological systems:

  1. Binding Affinity: The compound exhibits high binding affinity towards human and rat Y2 receptors, with inhibition constants indicating selective antagonism .
  2. Metabolism: In vivo studies show that (R)-JNJ-31020028 is metabolized slowly, with significant portions remaining intact in circulation, which is advantageous for sustained pharmacological effects .
  3. Radiolabeling for Imaging: The compound has been radiolabeled with carbon-11 for positron emission tomography studies, allowing researchers to visualize Y2 receptor distribution in vivo .
Mechanism of Action

The mechanism of action for (R)-JNJ-31020028 involves its competitive antagonism at the Y2 receptor site:

  • Inhibition of Neuropeptide Y Binding: By binding to the Y2 receptor, (R)-JNJ-31020028 prevents neuropeptide Y from exerting its effects on appetite and anxiety modulation.
  • Impact on Neurotransmitter Release: The antagonist increases norepinephrine release in specific brain regions, indicating its role in modulating neurotransmitter systems linked to stress and anxiety responses .
  • Functional Assays: Experimental data demonstrate that (R)-JNJ-31020028 effectively blocks PYY-stimulated calcium responses in cellular assays, confirming its antagonistic properties .
Physical and Chemical Properties Analysis

(R)-JNJ-31020028 possesses several notable physical and chemical properties:

  • Solubility: The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited water solubility.
  • Stability: It demonstrates stability under physiological conditions but may undergo metabolic transformations that alter its pharmacokinetic profile.
  • Log P Value: The lipophilicity of (R)-JNJ-31020028 is characterized by a log P value indicating favorable brain penetration capabilities essential for central nervous system activity .
Applications

The potential applications of (R)-JNJ-31020028 are diverse, particularly in neuroscience and pharmacology:

  1. Therapeutic Use in Anxiety Disorders: Due to its ability to modulate neuropeptide signaling pathways, it holds promise as a treatment for anxiety-related conditions.
  2. Obesity Management: Its role as an antagonist can help regulate appetite by blocking neuropeptide Y signaling pathways associated with food intake.
  3. Neuroimaging Studies: The radiolabeled form of (R)-JNJ-31020028 serves as a valuable tool for studying Y2 receptor distribution and function in vivo using positron emission tomography .
Discovery and Synthetic Chemistry of (R)-JNJ-31020028

Rational Design Strategies for Neuropeptide Y Y₂ Receptor Antagonists

The discovery of (R)-JNJ-31020028 emerged from systematic efforts to develop brain-penetrant, selective Y₂ receptor antagonists. Initial high-throughput screening (HTS) of compound libraries identified a biphenylpiperazine chemotype with moderate Y₂ affinity (IC₅₀ ~4 μM). Optimization focused on enhancing binding potency, metabolic stability, and blood-brain barrier permeability. Key strategies included:

  • Scaffold rigidification: Replacing the flexible cinnamide linker with constrained bicyclic systems improved conformational stability and receptor complementarity [8] [9].
  • Hydrophobicity enhancement: Introduction of lipophilic diethylamide groups significantly increased Y₂ binding affinity by filling a hydrophobic subpocket identified through receptor modeling [1] [9].
  • Stereochemical control: Early racemic mixtures revealed enantioselective activity, prompting chiral resolution studies to isolate the pharmacologically preferred (R)-enantiomer [1] [5].

Table 1: Key Design Modifications and Impact on Y₂ Binding Affinity

Structural ModificationRepresentative CompoundHuman Y₂ IC₅₀ (nM)Key Effect
Initial HTS hit (flexible linker)Compound 94,000Baseline activity
Constrained bicyclic linkerAnalog 31,0004-fold improvement
Diethylamide substitutionJNJ-31020028 (racemic)8.6*>100-fold improvement
(R)-enantiomer refinement(R)-JNJ-310200286.01.4-fold vs racemate

Note: pIC₅₀ values converted to IC₅₀ (nM) for consistency [1] [9]

Stereoselective Synthesis of (R)-Enantiomer from (S)-(+)-Mandelic Acid Precursor

The synthesis of (R)-JNJ-31020028 leverages a chiral pool approach starting from commercially available (S)-(+)-mandelic acid, ensuring precise stereocontrol:

  • Chiral auxiliary incorporation: (S)-(+)-Mandelic acid is esterified and subjected to Appel reaction to form α-chlorophenylacetic acid derivatives while retaining chirality.
  • Piperazine coupling: The chiral intermediate undergoes nucleophilic displacement with a monoprotected piperazine under Mitsunobu conditions to establish the stereogenic center with inversion, yielding the (R)-configuration [1] [9].
  • Amide bond formation: The secondary amine of the chiral piperazine intermediate is acylated with 2-(pyridin-3-yl)benzoyl chloride, followed by deprotection and coupling with 4-(4-amino-2-fluorophenyl)piperazine.
  • Final purification: Chiral HPLC separation (Chiral Technologies IA column; 10% propanol/hexanes) achieves >99% enantiomeric excess (ee) for the (R)-enantiomer, confirmed by optical rotation ([α]₂₀ᴅ +26°) [1] [9].

Table 2: Synthetic Route Optimization for Key Intermediate

StepReactionYield (%)Stereochemical Outcome
Stereocenter generationAppel reaction + SN₂ displacement78Inversion from (S)-mandelate to (R)-amine
Chiral resolutionPreparative HPLC42>99% ee (R)-enantiomer
Amide couplingEDC/HOBt acylation91Retention of configuration

Structure-Activity Relationship (SAR) Profiling of Biphenylpiperazine Scaffolds

Comprehensive SAR analysis of 23 biphenylpiperazine analogs identified critical structural determinants for Y₂ antagonism:

  • Biphenyl region: The 3-pyridyl moiety at the benzamide position enhanced affinity 10-fold over phenyl (IC₅₀: 8.6 nM vs 86 nM) by forming hydrogen bonds with His285⁶.⁵² and Gln288⁶.⁵⁵ [1] [10].
  • Amide substituents: Diethylamide showed optimal fit (IC₅₀: 8.6 nM), while dimethylamide reduced affinity 7-fold, and methyl ester abolished binding, indicating steric and electronic requirements in the hydrophobic pocket [9] [10].
  • Fluorophenyl position: Ortho-fluorine on the central phenyl ring improved membrane permeability (logP = 5.23) without compromising Y₂ selectivity (>100-fold vs Y₁/Y₄/Y₅) [4] [7].
  • Piperazine spacing: Ethylene linkers between piperazine and phenyl rings maintained optimal distance for receptor engagement; shorter or longer chains reduced potency [1] [8].

Enantiomeric Specificity in Y₂ Receptor Binding Affinity

Crystallographic and mutagenesis studies reveal the structural basis for (R)-enantiomer preference:

  • Differential binding kinetics: The (R)-enantiomer exhibits superior affinity (pIC₅₀ = 8.22 for rat Y₂) compared to (S)-counterpart (pIC₅₀ = 7.21), attributed to optimal hydrophobic contact with Phe307⁷.³⁵ in helix VII [2] [10].
  • Chiral center interactions: The (R)-configuration positions the phenethyl group toward a subpocket formed by Tyr110².⁶⁴ and Trp116ᴱᶜᴸ¹, enabling π-π stacking absent in the (S)-enantiomer complex [10].
  • Functional antagonism: (R)-JNJ-31020028 demonstrates potent antagonism (pKᴮ = 8.04 ± 0.13) in calcium mobilization assays, with 10-fold higher potency than (S)-enantiomer in suppressing NPY-induced signaling [1] [4].
  • Selectivity retention: Both enantiomers maintain >100-fold selectivity for Y₂ over related receptors (Y₁/Y₄/Y₅), confirmed in radioligand binding assays using [¹²⁵I]PYY [2] [4].

Table 3: Enantiomeric Comparison of Key Pharmacological Properties

Parameter(R)-JNJ-31020028(S)-JNJ-31020028Experimental Method
Human Y₂ pIC₅₀8.07 ± 0.057.17 ± 0.08Radioligand binding [2]
Rat Y₂ pIC₅₀8.22 ± 0.067.21 ± 0.11Radioligand binding [4]
Functional pKᴮ8.04 ± 0.136.98 ± 0.15Calcium mobilization [1]
Brain penetration (Cₘₐₓ, μM)4.351.92Subcutaneous PK in rats [2]

Properties

CAS Number

1094873-17-2

Product Name

(R)-JNJ-31020028

IUPAC Name

N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide

Molecular Formula

C34H36FN5O2

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1

InChI Key

OVUNRYUVDVWTTE-JGCGQSQUSA-N

SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.